molecular formula C7H5BrN2 B040293 6-Bromoimidazo[1,2-a]pyridine CAS No. 6188-23-4

6-Bromoimidazo[1,2-a]pyridine

Cat. No. B040293
Key on ui cas rn: 6188-23-4
M. Wt: 197.03 g/mol
InChI Key: FXPMFQUOGYGTAM-UHFFFAOYSA-N
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Patent
US06867320B2

Procedure details

According to a method known from a literature [M. Yamanaka et al., Chemical & Pharmaceutical Bulletin (Chem. Pharm. Bull.), 1991, vol. 39, p.1556], the title compound (Intermediate 109, 3.36 g) was obtained from commercially available bromoacetaldehyde-diethyl acetal (4.7 ml, WAKO) and 2-amino-5-bromopyridine (4.32 g, Ald). Mass (LCMS): 197 (M+), retention time: 0.73 minutes (elution condition: B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.C(OC(OCC)CBr)C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[NH2:10][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C=CN2
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 3.36 g
Name
Type
product
Smiles
NC1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06867320B2

Procedure details

According to a method known from a literature [M. Yamanaka et al., Chemical & Pharmaceutical Bulletin (Chem. Pharm. Bull.), 1991, vol. 39, p.1556], the title compound (Intermediate 109, 3.36 g) was obtained from commercially available bromoacetaldehyde-diethyl acetal (4.7 ml, WAKO) and 2-amino-5-bromopyridine (4.32 g, Ald). Mass (LCMS): 197 (M+), retention time: 0.73 minutes (elution condition: B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.C(OC(OCC)CBr)C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[NH2:10][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C=CN2
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 3.36 g
Name
Type
product
Smiles
NC1=NC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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